molecular formula C24H26F2N6 B11035161 4-[bis(4-fluorophenyl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide

4-[bis(4-fluorophenyl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide

Cat. No.: B11035161
M. Wt: 436.5 g/mol
InChI Key: YXDAEUNAMSEJGH-UHFFFAOYSA-N
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Description

4-[BIS(4-FLUOROPHENYL)METHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydropyrazine core substituted with bis(4-fluorophenyl)methyl and 4,6-dimethyl-2-pyrimidinyl groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[BIS(4-FLUOROPHENYL)METHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE typically involves multi-step organic reactions. The starting materials often include bis(4-fluorophenyl)methanol and 4,6-dimethyl-2-pyrimidinylamine. The reaction proceeds through a series of steps including condensation, cyclization, and functional group modifications under controlled conditions such as specific temperatures, solvents, and catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[BIS(4-FLUOROPHENYL)METHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[BIS(4-FLUOROPHENYL)METHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[BIS(4-FLUOROPHENYL)METHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and molecular interactions are crucial for understanding its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[BIS(4-FLUOROPHENYL)METHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C24H26F2N6

Molecular Weight

436.5 g/mol

IUPAC Name

4-[bis(4-fluorophenyl)methyl]-N'-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide

InChI

InChI=1S/C24H26F2N6/c1-16-15-17(2)29-24(28-16)30-23(27)32-13-11-31(12-14-32)22(18-3-7-20(25)8-4-18)19-5-9-21(26)10-6-19/h3-10,15,22H,11-14H2,1-2H3,(H2,27,28,29,30)

InChI Key

YXDAEUNAMSEJGH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C

Origin of Product

United States

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